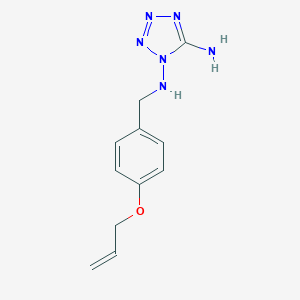![molecular formula C17H16ClNO3 B283510 3-{[2-(Allyloxy)-5-chlorobenzyl]amino}benzoic acid](/img/structure/B283510.png)
3-{[2-(Allyloxy)-5-chlorobenzyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(Allyloxy)-5-chlorobenzyl]amino}benzoic acid, also known as ACB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a derivative of benzoic acid and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-{[2-(Allyloxy)-5-chlorobenzyl]amino}benzoic acid involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. 3-{[2-(Allyloxy)-5-chlorobenzyl]amino}benzoic acid also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
3-{[2-(Allyloxy)-5-chlorobenzyl]amino}benzoic acid has been shown to have anti-inflammatory, analgesic, and anticancer effects. It has also been shown to have antioxidant properties, which may help protect against oxidative stress-related damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{[2-(Allyloxy)-5-chlorobenzyl]amino}benzoic acid in lab experiments is its relatively low toxicity, which makes it a safer option compared to other compounds. However, its low solubility in water may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 3-{[2-(Allyloxy)-5-chlorobenzyl]amino}benzoic acid. One area of interest is its potential use in the development of new pain and inflammation-related therapies. Additionally, further research is needed to fully understand the anticancer properties of 3-{[2-(Allyloxy)-5-chlorobenzyl]amino}benzoic acid and its potential use in cancer therapy. Finally, the development of more efficient synthesis methods for 3-{[2-(Allyloxy)-5-chlorobenzyl]amino}benzoic acid may help make it more readily available for scientific research.
Méthodes De Synthèse
The synthesis of 3-{[2-(Allyloxy)-5-chlorobenzyl]amino}benzoic acid involves the reaction of 2-(allyloxy)-5-chlorobenzylamine with 3-bromobenzoic acid in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 3-{[2-(Allyloxy)-5-chlorobenzyl]amino}benzoic acid.
Applications De Recherche Scientifique
3-{[2-(Allyloxy)-5-chlorobenzyl]amino}benzoic acid has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C17H16ClNO3 |
|---|---|
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
3-[(5-chloro-2-prop-2-enoxyphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C17H16ClNO3/c1-2-8-22-16-7-6-14(18)9-13(16)11-19-15-5-3-4-12(10-15)17(20)21/h2-7,9-10,19H,1,8,11H2,(H,20,21) |
Clé InChI |
DQCBLISVWWQZMG-UHFFFAOYSA-N |
SMILES |
C=CCOC1=C(C=C(C=C1)Cl)CNC2=CC=CC(=C2)C(=O)O |
SMILES canonique |
C=CCOC1=C(C=C(C=C1)Cl)CNC2=CC=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(allyloxy)-3-methoxybenzyl]-N-cyclohexylamine](/img/structure/B283427.png)
![5-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B283429.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(3-chloro-4-fluorophenyl)amine](/img/structure/B283431.png)

![N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283435.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine](/img/structure/B283438.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283441.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide](/img/structure/B283443.png)
![N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide](/img/structure/B283444.png)
![N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide](/img/structure/B283445.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide](/img/structure/B283446.png)
![N-[4-(allyloxy)benzyl]-N-{3-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283447.png)
![4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol](/img/structure/B283449.png)
![4-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283450.png)